molecular formula C29H53NO5 B129222 Leucine orlistat, (-)- CAS No. 104872-28-8

Leucine orlistat, (-)-

Número de catálogo: B129222
Número CAS: 104872-28-8
Peso molecular: 495.7 g/mol
Clave InChI: AHLBNYSZXLDEJQ-NFGXINMFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Orlistat, a saturated derivative of the natural lipase inhibitor lipstatin, is a potent inhibitor of pancreatic and gastric lipases, widely used for obesity management . The term "Leucine orlistat" refers to its structural configuration, which includes an N-formyl-L-leucine moiety as part of its amino ester side chain. This leucine component is critical for hydrophobic interactions with enzyme active sites, particularly in lipases such as Staphylococcus aureus lipase (SAL) and human gastric lipase (HGL) . Orlistat’s primary metabolites, M1 (hydrolyzed lactone ring) and M3 (M1 with cleaved leucine moiety), account for 42% of plasma radioactivity, highlighting the metabolic significance of the leucine group .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del hemihidrato de clorhidrato de paroxetina generalmente implica el acoplamiento de la arecolina y el 1-bromo-4-fluorobenceno para formar la estructura central racémica. Esto va seguido de una resolución enantiomérica mediante esterificación con mentonol . El proceso incluye varios pasos, como la desfluoración y la reducción con hidruro de aluminio y litio (LiAlH4), lo que lleva a la formación del compuesto deseado .

Métodos de producción industrial

Los métodos de producción industrial del hemihidrato de clorhidrato de paroxetina implican la cristalización del clorhidrato de paroxetina a partir de disolventes orgánicos. El proceso se optimiza para garantizar una alta pureza y rendimiento .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Role of the Leucine Moieties in Binding and Potency

The leucine side chain in orlistat facilitates hydrophobic interactions with residues such as Tyr32, Ile353, and Val350 in SAL, stabilizing its binding to the enzyme’s active site . Modifications to this moiety reveal nuanced effects:

  • Substitution with glycine (15g): No significant loss of potency toward fatty acid synthase thioesterase (FAS TE), suggesting flexibility in amino acid choice for certain targets .
  • Shorter β-chains with alkenyl bonds: Substitution of leucine in compounds like 15i increased potency >10-fold compared to analogs with alternative amino esters (e.g., 15h), indicating context-dependent efficacy .

Table 1: Impact of Amino Ester Modifications on Biochemical Activity

Compound Amino Ester β-Chain Structure Fold Potency vs. Orlistat Key Interaction Residues Source
Orlistat Leucine Saturated 1.0x Tyr32, Ile353, Val350
15g Glycine Saturated ~1.0x N/A
15i Leucine Short + Alkenyl >10x Hydrophobic pocket
21a Leucine Alkenyl 10x Enhanced β-chain binding

Comparison with Peptide-Based Analogs

Studies on thrombospondin-1 inhibitors (e.g., SRI-35241 derivatives) demonstrate that substituting leucine with smaller groups (methyl or cyclopropyl) retains activity, emphasizing the balance between hydrophobicity and steric bulk . For example:

  • Compound 4 (Serine modification) : Equivalent activity to the lead compound.
  • Compounds 5–6 (Leucine replacements): Methyl or cyclopropyl substitutions maintained potency, suggesting adaptability in non-lipase targets .

Clinical and Pharmacological Comparisons

Dual Antitumor and Metabolic Effects

Unlike conventional chemotherapies, orlistat uniquely promotes macrophage differentiation and antitumor immunity while inhibiting lipases . Comparatively, dihydro-β-agarofurans (e.g., celastrofurans A–G) inhibit leucine transport in prostate cancer cells (IC50: 7.0–98.9 μM) but lack lipase-inhibitory effects .

Table 2: Clinical Outcomes of Orlistat vs. Other Anti-Obesity Agents

Parameter Orlistat Liraglutide/Semaglutide Low-Fat Diet (LFD) Source
Mean Weight Loss (kg) 2.9–5.4 vs. placebo 5.6–14.9 vs. placebo 2.0–4.5 vs. control
TNF-α Reduction (pg/mL) ≈−12 (with diet synergy) Not reported −0.5 (NS)
Myelopoietic Enhancement Yes (macrophage activation) No No

Limitations and Variability in Efficacy

  • TNF-α modulation : Orlistat’s effects range from negligible (−0.5 pg/mL) to significant (−12 pg/mL), depending on diet synergy .

Actividad Biológica

Leucine orlistat, (-)- is a compound that combines the properties of leucine, an essential branched-chain amino acid, and orlistat, a well-known lipase inhibitor used primarily for weight management. This article explores the biological activities of this compound by examining its mechanisms of action, effects on various biological pathways, and potential therapeutic applications.

1. Overview of Leucine and Orlistat

Leucine is crucial for protein synthesis and metabolic regulation. It activates the mammalian target of rapamycin (mTOR) signaling pathway, which plays a significant role in muscle growth and metabolism. Leucine enhances protein synthesis in various tissues, including skeletal muscle and adipose tissue, by promoting the phosphorylation of key proteins involved in translation initiation .

Orlistat , on the other hand, is a reversible inhibitor of gastrointestinal lipases, which prevents the absorption of dietary fats. It has been shown to have additional effects beyond weight loss, including potential cytotoxicity against tumor cells due to its ability to inhibit fatty acid synthase .

2.1 mTOR Signaling Pathway

Leucine activates the mTORC1 pathway by facilitating the translocation of mTOR to lysosomal surfaces where it interacts with Rag GTPases and Rheb, leading to increased protein synthesis and cell growth . This activation is critical for anabolic processes in muscle tissue.

2.2 Lipase Inhibition

Orlistat inhibits pancreatic and gastric lipases, reducing the breakdown of triglycerides into free fatty acids and monoglycerides. This mechanism not only aids in weight management but also influences lipid metabolism at a cellular level . The binding of orlistat to these enzymes is characterized by covalent interactions with catalytic serine residues .

3.1 Protein Synthesis

Research indicates that leucine supplementation significantly enhances protein synthesis across various tissues. For instance:

  • Skeletal Muscle : Leucine increases S6K1 and 4E-BP1 phosphorylation, promoting muscle hypertrophy.
  • Adipose Tissue : Leucine administration also stimulates protein synthesis in white adipose tissue, contributing to overall metabolic health .

3.2 Lipid Metabolism

Leucine's role extends to lipid metabolism where it promotes fatty acid oxidation through activation of AMP-activated protein kinase (AMPK). This activation helps prevent lipid accumulation in skeletal muscle, thereby improving metabolic profiles .

Case Study 1: Leucine Supplementation in Obesity

A study involving obese patients demonstrated that leucine supplementation improved insulin sensitivity and reduced body fat percentage when combined with a calorie-restricted diet. The anabolic effects were attributed to enhanced mTOR signaling pathways .

Case Study 2: Orlistat's Antitumor Activity

Another study explored orlistat's effects on cancer cells, revealing that it induces cytostatic effects through inhibition of fatty acid synthase activity. This suggests potential applications for orlistat in cancer therapy beyond its traditional use as an anti-obesity drug .

5. Data Tables

Compound Mechanism Biological Effect
LeucineActivates mTORC1Enhances protein synthesis
OrlistatInhibits lipasesReduces fat absorption
Leucine + OrlistatSynergistic effects on metabolismImproved insulin sensitivity and weight loss

6. Conclusion

The combination of leucine and orlistat presents a promising avenue for enhancing metabolic health and managing obesity-related conditions. The dual action of promoting protein synthesis while inhibiting fat absorption may provide synergistic benefits in both weight management and overall metabolic function.

Further research is warranted to explore optimal dosages and long-term effects of leucine orlistat, (-)- in clinical settings, particularly regarding its potential therapeutic applications in metabolic diseases such as type 2 diabetes.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for evaluating orlistat’s inhibitory effects on fatty acid synthase (FASN) in cancer cells?

  • Methodological Answer : Use standardized in vitro assays (e.g., MTT for proliferation, Annexin V/PI staining for apoptosis) with established cancer cell lines (e.g., PANC-1 pancreatic cancer cells). Optimize dosage ranges (e.g., 10–240 µM) based on prior studies . Include controls for off-target effects by comparing results with FASN-knockdown models via siRNA. Validate findings with Western blotting to confirm FASN suppression .

Q. How can researchers ensure reproducibility in orlistat studies investigating lipid metabolism modulation?

  • Methodological Answer : Follow standardized protocols for lipid extraction and analysis (e.g., thin-layer chromatography or mass spectrometry). Use reference compounds and internal standards to calibrate measurements. Report purity levels of orlistat batches (≥95%) and solvent controls to minimize variability. Adhere to guidelines for experimental replication (e.g., triplicate trials) .

Q. What are the validated biomarkers for assessing orlistat’s efficacy in obesity-related metabolic studies?

  • Methodological Answer : Measure serum leptin, adiponectin, and C-reactive protein (CRP) levels to evaluate metabolic inflammation. Quantify weight loss (%) and body composition changes via dual-energy X-ray absorptiometry (DEXA). Include placebo-controlled groups to isolate orlistat-specific effects .

Advanced Research Questions

Q. How can conflicting data on orlistat’s impact on carcinogenic biomarkers (e.g., CEA levels) be resolved?

  • Methodological Answer : Conduct longitudinal studies to distinguish transient biomarker fluctuations (e.g., CEA elevation during orlistat use) from sustained trends. Use multivariate regression to control for confounding variables (e.g., diet, comorbidities). Cross-validate findings with imaging or biopsy data to confirm clinical relevance .

Q. What integrative approaches address discrepancies between in vitro and in vivo antitumor effects of orlistat?

  • Methodological Answer : Employ orthotopic xenograft models to mimic human tumor microenvironments. Combine pharmacokinetic profiling (e.g., plasma concentration-time curves) with transcriptomic analysis to identify resistance mechanisms. Use co-culture systems (e.g., cancer-associated fibroblasts) to bridge in vitro-in vivo gaps .

Q. How can multi-omics strategies elucidate orlistat’s off-target effects in lipid metabolism and cancer pathways?

  • Methodological Answer : Perform lipidomics to map changes in acyl-CoA species and phospholipid ratios. Integrate RNA-seq data to identify dysregulated pathways (e.g., Wnt/β-catenin). Validate hypotheses using CRISPR-Cas9-edited cell lines to isolate specific gene interactions .

Q. What statistical methods are optimal for analyzing heterogeneous outcomes in orlistat clinical trials (e.g., weight loss vs. glycemic control)?

  • Methodological Answer : Apply mixed-effects models to account for inter-individual variability. Use stratified subgroup analysis (e.g., BMI categories, genetic polymorphisms) to identify responder populations. Report effect sizes with 95% confidence intervals to contextualize clinical significance .

Q. Data Reporting and Validation

Q. How should researchers address limitations in existing orlistat studies, such as incomplete gene expression profiles?

  • Methodological Answer : Perform whole-genome microarrays or single-cell RNA-seq to capture understudied genes (e.g., tumor suppressors like p53). Use pathway enrichment tools (e.g., DAVID, GSEA) to prioritize mechanistic hypotheses. Publish negative results to reduce publication bias .

Q. What validation protocols are recommended for confirming orlistat’s specificity in FASN inhibition?

  • Methodological Answer : Compare orlistat’s effects with FASN-specific inhibitors (e.g., C75) in dose-response assays. Use radiolabeled acetate incorporation assays to quantify de novo lipogenesis. Perform crystallography or molecular docking studies to confirm binding affinity to FASN’s thioesterase domain .

Propiedades

IUPAC Name

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLBNYSZXLDEJQ-NFGXINMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@@H](CC(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H53NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50146801
Record name Leucine orlistat, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50146801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104872-28-8
Record name Leucine orlistat, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104872288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leucine orlistat, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50146801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEUCINE ORLISTAT, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QMQ98VHOQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.